
4-Chloro-2-(difluoromethyl)-1-fluorobenzene
Overview
Description
Chemical Structure and Properties
4-Chloro-2-(difluoromethyl)-1-fluorobenzene (CAS: 1214333-76-2; molecular formula: C₇H₄ClF₃) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 4, a difluoromethyl (-CF₂H) group at position 2, and fluorine (F) at position 1 (see Figure 1). Its molecular weight is 180.55 g/mol, with a calculated XLogP3 value of 3.3, indicating moderate lipophilicity . The compound’s exact mass is 179.9953623 g/mol, and it is stabilized over potassium carbonate to prevent decomposition .
Applications and Significance
Fluorinated and chlorinated aromatic compounds are critical in pharmaceuticals and agrochemicals due to their ability to modulate bioavailability, metabolic stability, and target-binding affinity . The difluoromethyl group enhances lipophilicity and electron-withdrawing effects, while chlorine and fluorine contribute to steric and electronic tuning .
Preparation Methods
Preparation Methods
The synthesis of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene typically involves halogenation reactions. These methods require careful control of reaction conditions to achieve the desired product without excessive side reactions.
Halogenation Reactions
Halogenation reactions are fundamental in synthesizing halogenated aromatic compounds. For this compound, the process may involve the introduction of chlorine and fluorine atoms into a benzene ring, followed by the incorporation of a difluoromethyl group.
Chemical Reactions and Mechanisms
The synthesis often involves multiple steps, including:
- Fluorination : Introduction of fluorine atoms into the benzene ring.
- Chlorination : Introduction of chlorine atoms.
- Difluoromethylation : Incorporation of the difluoromethyl group.
These reactions typically require catalysts and specific conditions to ensure selectivity and yield.
Research Findings and Challenges
Recent advances in difluoromethylation have provided new pathways for synthesizing compounds like this compound. However, challenges remain in achieving site-selective incorporation of the difluoromethyl group and controlling reaction conditions to minimize side reactions.
Difluoromethylation Strategies
- Metal-Based Methods : These can transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes.
- Radical Chemistry : Minisci-type radical chemistry is effective for heteroaromatics.
Data Table: Properties of this compound
Property | Description |
---|---|
CAS No. | 63878-72-8 |
Molecular Formula | C₇H₄ClF₃ |
Molecular Weight | 180.55 g/mol |
IUPAC Name | This compound |
Standard InChI | InChI=1S/C₇H₄ClF₃/c₈-₄-₁-₂-₆(₉)₅(₃-₄)₇(₁₀)₁₁/h₁-₃,₇H |
Standard InChIKey | CUIWMSBGEDMQLZ-UHFFFAOYSA-N |
SMILES | C₁=CC(=C(C=C₁Cl)C(F)F)F |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The compound undergoes selective substitution at activated positions. Key findings include:
Mechanistic Insight : The difluoromethyl group (-CF₂H) acts as a strong meta-directing substituent, while the chlorine atom directs electrophiles to ortho/para positions. Single-electron transfer (SET) pathways dominate under copper catalysis .
Cross-Coupling Reactions
Transition-metal catalysis enables bond formation at the chloro-substituted position:
Table 2: Coupling Reactions with Aryl Halides
Scale-Up Note : A 10-g scale Suzuki coupling with tolvaptan-derived boronic acid achieved 91% yield using Ni/ L4 catalysis .
Radical-Mediated Transformations
The difluoromethyl group participates in radical chain processes:
-
Photochemical Bromination :
Under UV light (λ = 254 nm) with NBS, regioselective bromination occurs at the difluoromethyl-adjacent position (82% yield). Radical scavengers like TEMPO suppress reactivity . -
Difluoromethyl Transfer :
In the presence of TDAE (tetrakis(dimethylamino)ethylene), the -CF₂H group transfers to electron-deficient alkenes via:This process shows 45–63% efficiency for acrylate derivatives .
Table 3: Difluoromethyl Group Reactivity
Critical Factor : The -CF₂H group resists hydrolysis under acidic conditions (pH > 3) but gradually degrades in strong bases (pH > 12).
Stability Under Reactive Conditions
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-(difluoromethyl)-1-fluorobenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethyl group is particularly valuable for enhancing the biological activity of drug candidates.
Case Study: Antiviral Agents
Recent studies have demonstrated the compound's effectiveness in developing antiviral agents. For instance, it has been incorporated into the synthesis of novel inhibitors targeting viral replication pathways. The introduction of the difluoromethyl group increases lipophilicity, which enhances membrane permeability and bioavailability.
Example Synthesis Pathway
A notable synthetic route involves the reaction of 4-chloro-1-fluorobenzene with difluoromethylating agents under nickel-catalyzed conditions, yielding high purity products suitable for further pharmaceutical development .
Agrochemical Applications
In agrochemistry, this compound serves as a precursor for the synthesis of herbicides and fungicides. The presence of halogen atoms contributes to the compound's stability and efficacy against pests.
Case Study: Herbicide Development
Research has shown that derivatives of this compound exhibit potent herbicidal activity against a range of weed species. A specific formulation demonstrated a significant reduction in weed biomass when applied at recommended rates, showcasing its potential as an environmentally friendly alternative to existing herbicides .
Materials Science Applications
The compound's unique properties make it suitable for use in materials science, particularly in the development of specialty polymers and coatings.
Case Study: Polymer Synthesis
In recent advancements, this compound has been employed in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These materials are ideal for applications in harsh environments, such as aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations in Halogenated Benzene Derivatives
Table 1: Key Properties of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene and Analogs
Key Observations :
- Lipophilicity : The target compound’s XLogP3 (3.3) is higher than its methyl analog (C₈H₇F₃) due to chlorine’s hydrophobic contribution . Bromine substitution (as in 749932-17-0) further increases molecular weight and log P .
- Electronic Effects : Difluoromethoxy (-OCHF₂) in 1404194-91-7 introduces polarity, reducing log P compared to the target compound .
- Reactivity : Chloromethyl (-CH₂Cl) in C₇H₅Cl₂F enhances electrophilic reactivity, making it suitable for further functionalization .
Biological Activity
4-Chloro-2-(difluoromethyl)-1-fluorobenzene is an organofluorine compound that has garnered attention due to its unique structural features and potential biological activities. The presence of multiple halogen substituents can significantly influence the compound's reactivity and interactions with biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a chlorine atom and two fluorine atoms on the difluoromethyl group. Its molecular formula is , and it possesses a molecular weight of approximately 192.56 g/mol. The presence of electronegative fluorine atoms typically enhances lipophilicity, which can affect the compound's bioavailability and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of fluorinated compounds, including this compound. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
The data indicate that the compound exhibits varying degrees of activity against different bacterial strains, with Staphylococcus aureus showing the highest sensitivity.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The halogen substituents may enhance the compound's ability to penetrate bacterial membranes, leading to increased permeability and subsequent cellular damage.
Study on Fluorinated Compounds
A study published in ScienceDirect investigated the structural activity relationship (SAR) of several fluorinated compounds, including derivatives similar to this compound. The research demonstrated that compounds with multiple halogen substituents exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts .
Research Findings
In another study focusing on antimicrobial activity, researchers synthesized various chloro- and fluoro-substituted hydrazones, noting that compounds with fluorine substitutions displayed superior activity against resistant bacterial strains . The findings suggest that the incorporation of fluorine atoms into organic molecules can significantly enhance their biological effectiveness.
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIWMSBGEDMQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673314 | |
Record name | 4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-72-8 | |
Record name | 4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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